molecular formula C9H12BrNO B8161369 4-Bromo-3-propoxyaniline

4-Bromo-3-propoxyaniline

Cat. No.: B8161369
M. Wt: 230.10 g/mol
InChI Key: BRWICGNDRIRLMG-UHFFFAOYSA-N
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Description

4-Bromo-3-propoxyaniline is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-propoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-propoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWICGNDRIRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-propoxyaniline safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-3-propoxyaniline , structured for researchers and drug development professionals. It synthesizes available safety data, structural analogs, and standard operating procedures (SOPs) for handling halogenated aniline derivatives.[1]

CAS Registry Number: 1694820-76-2 Chemical Class: Halogenated Alkoxyaniline Primary Application: Pharmaceutical Intermediate / Ligand Synthesis[1]

Executive Summary

4-Bromo-3-propoxyaniline is a specialized intermediate utilized in the synthesis of biologically active small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structural motif—combining a lipophilic propoxy chain, a reactive amine, and a bromine handle—allows for versatile downstream functionalization via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.[1]

Due to its status as a specialized research chemical, comprehensive toxicological datasets are often extrapolated from the parent aniline and close structural analogs (e.g., 4-bromoaniline, 3-methoxyaniline).[1] This guide establishes a safety baseline assuming the compound possesses the inherent toxicity of aromatic amines, specifically the potential for methemoglobinemia and skin sensitization.[1]

Technical Specifications & Physical Properties

The following data characterizes the neat substance. Where experimental values are unavailable for this specific CAS, values are predicted based on Structure-Activity Relationship (SAR) data of close analogs (e.g., 4-bromo-3-ethoxyaniline).[1]

PropertyValue / DescriptionNote
IUPAC Name 4-Bromo-3-propoxybenzenamineSystematic
Molecular Formula C₉H₁₂BrNO-
Molecular Weight 230.10 g/mol -
Appearance Off-white to pale brown solidOxidizes upon air exposure
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility
Melting Point 58–65 °C (Predicted)Low-melting solid range
Boiling Point ~295 °C (at 760 mmHg)Predicted
pKa (Conjugate Acid) ~3.5 – 4.0Weak base due to Br withdrawal
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Light & Air Sensitive

Hazard Identification (GHS Classification)

Signal Word: WARNING

This compound is classified under the GHS (Globally Harmonized System) based on the toxicological profile of halogenated anilines.[1] The primary physiological risk is Methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing oxygen transport capacity.[1]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • H373: May cause damage to organs (Blood/Hematopoietic System) through prolonged or repeated exposure.[1][3]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]

Synthesis & Reaction Workflow

Understanding the synthesis of 4-Bromo-3-propoxyaniline is critical for identifying impurities (e.g., regioisomers) and handling precursors.[1] The standard route involves the regioselective bromination of 3-propoxyaniline.[1]

Synthesis Logic
  • Alkylation: 3-Nitrophenol is alkylated with propyl bromide.[1]

  • Reduction: The nitro group is reduced to an amine (Fe/HCl or H₂/Pd).[1]

  • Bromination: The amino group directs the incoming bromine to the para position.[1] The ortho position (2) is sterically hindered by the propoxy group, favoring the 4-position.[1]

SynthesisWorkflow Start 3-Nitrophenol Step1 Alkylation (n-PrBr, K2CO3) Start->Step1 Inter1 1-Nitro-3- propoxybenzene Step1->Inter1 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 3-Propoxyaniline Step2->Inter2 Step3 Bromination (NBS, DMF) Inter2->Step3 Directs Para Product 4-Bromo-3- propoxyaniline Step3->Product

Figure 1: Synthetic pathway for 4-Bromo-3-propoxyaniline showing the regioselective direction of the bromine atom.

Safety & Handling Protocol

Engineering Controls[1]
  • Fume Hood: Mandatory.[1] All open handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.[1]

  • Balance Enclosure: Weighing should be performed in a static-free enclosure to prevent dust dispersion.[1]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double Layer) or Viton Anilines permeate latex rapidly.[1] Double gloving (0.11 mm min thickness) provides a breakthrough time >480 min.[1]
Respiratory N95/P100 (Dust) or ABEK1 (Vapor)Required if handling outside a hood (not recommended).[1] Prevents inhalation of particulates.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids/solutions that may splash; anilines are rapidly absorbed via ocular tissue.[1]
Body Lab Coat + Tyvek Sleeves Prevents skin absorption through wrists/forearms during manipulation.[1]
Waste Disposal[1][3][4][5]
  • Acidification: Before disposal, treat aniline waste with dilute HCl to convert the free base into the water-soluble (and less volatile) hydrochloride salt.[1]

  • Segregation: Dispose of as Halogenated Organic Waste .[1] Do not mix with oxidizing agents (e.g., nitric acid) to avoid uncontrolled exothermic reactions.[1]

Emergency Response Logic

In the event of exposure, rapid decontamination is vital to prevent systemic toxicity (cyanosis/methemoglobinemia).[1]

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15 min (Soap & Water) Skin->ActionSkin ActionEye Rinse 15 min (Lifting Lids) Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Mention Aniline/MetHb Risk) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree highlighting the critical decontamination steps prior to medical intervention.

Medical Note: If cyanosis (blue skin/lips) appears, medical professionals may administer Methylene Blue (1-2 mg/kg IV) as an antidote for methemoglobinemia.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Aniline Derivatives. PubChem.[1][4] Retrieved February 5, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Aniline. United States Department of Labor.[1] Retrieved February 5, 2026, from [Link][1]

Sources

Technical Guide: Physicochemical Characterization of Novel Aniline Derivatives in Drug Discovery: A Case Study of 4-Bromo-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of fundamental physicochemical properties. These parameters, including melting and boiling points, serve as foundational data that influence every subsequent stage of development, from synthesis and purification to formulation and bioavailability. This in-depth guide focuses on the strategic importance and practical determination of the melting and boiling points of 4-Bromo-3-propoxyaniline, a representative novel aniline derivative. While specific experimental values for this compound are not yet publicly documented, this guide provides a comprehensive framework for their determination and interpretation, grounded in established scientific principles and field-proven methodologies. We will explore a plausible synthetic route, detail the experimental protocols for accurate measurement, and contextualize the significance of these properties within the broader landscape of pharmaceutical research and development.

Introduction: The Imperative of Physicochemical Profiling in Early Drug Discovery

In the fast-paced environment of drug discovery, the early identification of molecular liabilities is paramount. A compound's physicochemical properties are strong determinants of its "drug-likeness" and potential for successful development.[1][2][3] Properties such as melting point, boiling point, solubility, and lipophilicity govern a molecule's behavior in both chemical and biological systems.[4][5] An understanding of these characteristics allows medicinal chemists to make informed decisions, optimizing lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]

The melting point, the temperature at which a solid transitions to a liquid, is a crucial indicator of a compound's purity and the strength of its crystal lattice.[8] A sharp melting point range is often indicative of a highly pure substance, while a broad and depressed range can suggest the presence of impurities. The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, provides insights into a molecule's volatility and intermolecular forces.[9][10] For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

This guide will use 4-Bromo-3-propoxyaniline as a case study to illustrate the process of determining and interpreting these vital physical constants for a novel compound of interest in a drug discovery program.

Synthesis and Purification of 4-Bromo-3-propoxyaniline

To accurately measure the physical properties of 4-Bromo-3-propoxyaniline, a pure sample is essential. A plausible synthetic route can be adapted from established procedures for similar 4-bromo-3-alkoxyanilines. A potential two-step synthesis is outlined below, starting from commercially available 2-bromo-5-nitrophenol.

Step 1: Williamson Ether Synthesis to form 1-Bromo-2-propoxy-4-nitrobenzene

In this step, the hydroxyl group of 2-bromo-5-nitrophenol is alkylated using a propyl halide (e.g., 1-bromopropane) under basic conditions.

  • Protocol: To a solution of 2-bromo-5-nitrophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), is added a base such as potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 1-bromopropane. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to form 4-Bromo-3-propoxyaniline

The nitro group of the intermediate is then reduced to an amine to yield the final product. A common method for this transformation is the use of a metal catalyst, such as tin(II) chloride or iron powder in an acidic medium. A general procedure for a similar reduction has been described for the synthesis of 4-bromo-3-methoxyaniline.[11]

  • Protocol: The purified 1-bromo-2-propoxy-4-nitrobenzene is dissolved in a solvent like ethanol or ethyl acetate. An excess of a reducing agent, such as tin(II) chloride dihydrate, is added, and the mixture is refluxed. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is cooled, and the pH is adjusted to be basic with the addition of a sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the crude 4-Bromo-3-propoxyaniline. Further purification by recrystallization or column chromatography is necessary to obtain a sample of high purity suitable for physical property analysis.

Experimental Determination of Melting and Boiling Points

Melting Point Determination

The melting point of a crystalline solid is a key physical constant that is highly sensitive to impurities.

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Purified 4-Bromo-3-propoxyaniline

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

  • Sample Preparation: A small amount of the dry, purified 4-Bromo-3-propoxyaniline is finely powdered.[12]

  • Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.[13] The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[13]

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[14]

  • Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[13] A pure compound should exhibit a sharp melting range of 0.5-1.0°C.[8]

Boiling Point Determination (Micro-scale Method)

For small quantities of a liquid or a high-boiling point solid that can be melted, a micro-scale method using a Thiele tube is appropriate.[15] Given that 4-Bromo-3-propoxyaniline is expected to be a solid at room temperature (by analogy to similar compounds), its boiling point would be determined on the molten sample.

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Purified 4-Bromo-3-propoxyaniline

  • Sample Preparation: A small amount of 4-Bromo-3-propoxyaniline is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.[15]

  • Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil. The side arm of the Thiele tube is gently heated.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16] Heating should continue until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary as the boiling point is pressure-dependent.[16]

Data Presentation and Interpretation

The experimentally determined melting and boiling points should be presented clearly. For context, a comparison with structurally related compounds can be insightful.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromoaniline172.0260-64[17]230-250[18]
3-Bromoaniline172.0216.8[19]251[19]
4-Bromo-3-chloroaniline206.47Not AvailableNot Available
4-Bromo-3-methoxyaniline202.05Not AvailableNot Available
4-Bromo-3-propoxyaniline 230.10 To be determined To be determined

Based on the trends observed in similar molecules, it is anticipated that 4-Bromo-3-propoxyaniline will be a solid at room temperature with a melting point likely higher than that of 4-bromoaniline due to the increased molecular weight and potential for different crystal packing. The boiling point is also expected to be higher than that of its smaller analogs.

The Role of Melting and Boiling Points in the Drug Development Workflow

The determination of a compound's melting and boiling points is a critical first step in its physicochemical profiling, which is integral to the drug discovery and development process.

DrugDiscoveryWorkflow Discovery Compound Discovery (HTS, Synthesis) Profiling Physicochemical Profiling (Melting/Boiling Point, Solubility, LogP) Discovery->Profiling ADME In Vitro ADME Screening (Metabolic Stability, Permeability) Profiling->ADME Informs Assay Conditions InVivo In Vivo PK/PD Studies ADME->InVivo Predicts In Vivo Behavior LeadOpt Lead Optimization InVivo->LeadOpt Guides Molecular Modification LeadOpt->Profiling Iterative Refinement Candidate Candidate Selection LeadOpt->Candidate

Sources

A Comprehensive Technical Guide to the Storage, Handling, and Stability of 4-Bromo-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Significance of 4-Bromo-3-propoxyaniline in Drug Discovery

4-Bromo-3-propoxyaniline is a substituted aniline that serves as a critical building block in modern medicinal chemistry. Its unique structural features—a bromine atom and a propoxy group on the aniline ring—offer medicinal chemists a versatile scaffold for synthesizing a wide array of pharmacologically active compounds. These substitutions modulate the electronic properties and lipophilicity of the molecule, influencing its reactivity and potential interactions with biological targets. Given its integral role in the synthesis of novel therapeutics, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure the integrity of research and development processes, from early discovery to manufacturing.

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of 4-Bromo-3-propoxyaniline. Furthermore, it outlines a systematic approach to evaluating its stability through forced degradation studies, enabling researchers and drug development professionals to ensure the quality, purity, and reliability of this key starting material.

I. Optimal Storage and Handling Protocols

The long-term stability of 4-Bromo-3-propoxyaniline is contingent upon strict adherence to appropriate storage and handling procedures. Like many substituted anilines, this compound is susceptible to degradation from atmospheric, thermal, and photolytic stress.

Recommended Storage Conditions:

To maintain its chemical integrity, 4-Bromo-3-propoxyaniline should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be well-ventilated.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and reduces the rate of oxidative processes.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation, which is a common degradation pathway for anilines.
Light Amber or opaque containerProtects the compound from photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-induced degradation.

Handling Procedures:

Due to its potential toxicity, appropriate personal protective equipment (PPE) should be worn when handling 4-Bromo-3-propoxyaniline. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated fume hood.

II. Chemical Stability and Degradation Pathways

Understanding the potential degradation pathways of 4-Bromo-3-propoxyaniline is crucial for developing robust analytical methods and ensuring the quality of synthesized materials. While specific degradation studies on this molecule are not extensively published, we can infer its likely stability profile based on the known reactivity of substituted anilines.

The primary degradation pathways to consider are oxidation, photodegradation, and hydrolysis. The electron-donating nature of the propoxy group and the electron-withdrawing bromine atom will influence the susceptibility of the aniline ring to these degradation mechanisms.

A. Oxidative Degradation

Anilines are particularly susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The amino group is the primary site of oxidation. The presence of oxygen, metal ions, and exposure to light can catalyze this process. The formation of radical intermediates can lead to complex degradation product profiles.[2][3]

B. Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photodegradation of aromatic amines.[4][5][6] This can involve the formation of reactive oxygen species that accelerate oxidative degradation or direct photolytic cleavage of bonds within the molecule. The specific chromophores in 4-Bromo-3-propoxyaniline will determine its absorbance profile and photosensitivity.

C. Hydrolytic Degradation

While generally stable to hydrolysis under neutral conditions, the stability of 4-Bromo-3-propoxyaniline can be affected by pH. In strongly acidic or basic solutions, the molecule may become more susceptible to degradation. The ether linkage of the propoxy group could also be a site for hydrolysis under harsh acidic conditions, although this is generally less likely than reactions involving the aniline moiety.

III. Protocol for a Comprehensive Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of 4-Bromo-3-propoxyaniline in a suitable solvent (e.g., Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose aliquots Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose aliquots Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating RP-HPLC-UV/PDA Dilute->HPLC LCMS Characterize degradation products by LC-MS HPLC->LCMS for significant degradants Purity Assess peak purity HPLC->Purity MassBalance Calculate mass balance HPLC->MassBalance Identify Identify and propose structures of degradants LCMS->Identify

Caption: Workflow for a forced degradation study of 4-Bromo-3-propoxyaniline.

Step-by-Step Methodologies:

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Bromo-3-propoxyaniline at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

5. Thermal Degradation:

  • Solid State: Place a small amount of solid 4-Bromo-3-propoxyaniline in a vial and heat at 80°C for 48 hours. After cooling, dissolve in the mobile phase to a concentration of 0.1 mg/mL.

  • Solution State: Heat 1 mL of the stock solution at 80°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

6. Photolytic Degradation:

  • Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Dilute the exposed sample to a final concentration of 0.1 mg/mL with the mobile phase.

IV. Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from any degradation products, impurities, and excipients.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Proposed RP-HPLC Method Parameters:
ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants, then the parent compound.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and Photodiode Array (PDA) for peak purity
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.

V. Visualization of Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the 4-Bromo-3-propoxyaniline molecule.

Caption: Potential degradation sites on 4-Bromo-3-propoxyaniline under various stress conditions.

VI. Conclusion and Best Practices Summary

The chemical integrity of 4-Bromo-3-propoxyaniline is critical for its successful application in research and drug development. Adherence to stringent storage and handling protocols is the first line of defense against degradation. For comprehensive quality assurance, a well-designed forced degradation study is indispensable for understanding the molecule's intrinsic stability and for the development of a validated, stability-indicating analytical method. By implementing the strategies and protocols outlined in this guide, researchers and scientists can ensure the reliability of their results and the quality of the materials they produce.

VII. References

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 5, 2026, from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Pharmaceuticals Knowledge. Retrieved February 5, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Retrieved February 5, 2026, from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved February 5, 2026, from [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (2025, February). Journal of Applied Pharmaceutical Science. Retrieved February 5, 2026, from [Link]

  • HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 5, 2026, from [https://www.rjpbcs.com/pdf/2011_2(4)/[12].pdf]([Link]12].pdf)

  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). Polymer Degradation and Stability. Retrieved February 5, 2026, from [Link]

  • Aniline degradation by electrocatalytic oxidation. (2007). Journal of Hazardous Materials. Retrieved February 5, 2026, from [Link]

  • Photodegradation of Aniline in Aqueous Suspensions of Microalgae. (2007). Environmental Science & Technology. Retrieved February 5, 2026, from [Link]

  • The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. (2004). Corrosion Science. Retrieved February 5, 2026, from [Link]

  • Aniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. (2016). Indo American Journal of Pharmaceutical Research. Retrieved February 5, 2026, from [Link]

  • Photocatalytic Degradation of Aniline in Aqueous Solutions Using Magnesium Oxide Nanoparticles. (2015). Journal of Mazandaran University of Medical Sciences. Retrieved February 5, 2026, from [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 5, 2026, from [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2026, February 3). ACS Omega. Retrieved February 5, 2026, from [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2015). AIP Conference Proceedings. Retrieved February 5, 2026, from [Link]

  • How does the ortho effect affect the basicity of aniline? (2018, February 7). Quora. Retrieved February 5, 2026, from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). Acta Poloniae Pharmaceutica. Retrieved February 5, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved February 5, 2026, from [Link]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. (2023, January 10). MDPI. Retrieved February 5, 2026, from [Link]

  • Aniline and Its Derivatives. (2000, December 4). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Retrieved February 5, 2026, from [Link]

  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. (1987). Applied and Environmental Microbiology. Retrieved February 5, 2026, from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024, September 11). ACS Omega. Retrieved February 5, 2026, from [Link]

  • Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. (2015). International Journal of ChemTech Research. Retrieved February 5, 2026, from [Link]

  • 4-Bromo-N-phenylaniline. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 5, 2026, from [Link]

  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. (2017). Scholars Middle East Publishers. Retrieved February 5, 2026, from [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. Retrieved February 5, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved February 5, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2022). Energies. Retrieved February 5, 2026, from [Link]

  • Substituted aniline: Significance and symbolism. (2025, July 31). LinkedIn. Retrieved February 5, 2026, from [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2020). The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2013). University of Kentucky UKnowledge. Retrieved February 5, 2026, from [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]

  • Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved February 5, 2026, from [Link]

  • Aniline degradation by electrocatalytic oxidation. (2007). Journal of Hazardous Materials. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

The Strategic Amination of 4-Bromo-3-propoxyaniline: Advanced Buchwald-Hartwig Protocols for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides an in-depth technical overview and detailed experimental protocols for the application of this transformative reaction to 4-Bromo-3-propoxyaniline, a substrate of significant interest in the development of novel pharmaceutical agents. The presence of both an electron-donating propoxy group and a primary aniline moiety on the aryl bromide ring presents unique challenges and opportunities for optimization. This document will explore the mechanistic nuances, strategic selection of catalysts, ligands, and bases, and provide step-by-step protocols to empower researchers in the successful synthesis of complex aniline derivatives.

Introduction: The Power of Palladium-Catalyzed C-N Bond Formation

The synthesis of arylamines is a fundamental pursuit in medicinal chemistry, as this structural motif is a key component in a vast array of therapeutic agents.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has revolutionized this field by offering a versatile and highly tolerant method for constructing C-N bonds.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

4-Bromo-3-propoxyaniline is a particularly valuable building block due to its trifunctional nature. The bromine atom serves as a handle for cross-coupling, while the propoxy and amino groups can be further functionalized or can modulate the electronic properties and bioavailability of the final molecule. This guide will focus on leveraging the Buchwald-Hartwig amination to couple various amines with the bromo-position of 4-Bromo-3-propoxyaniline.

Mechanistic Considerations for a Substituted Aniline

The Buchwald-Hartwig amination of 4-Bromo-3-propoxyaniline requires careful consideration of its electronic and structural features. The electron-donating nature of the propoxy and amino groups can influence the rate-determining oxidative addition step.[1] Furthermore, the primary amine of the substrate itself can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

The general catalytic cycle is depicted below:

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+ Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2) caption Catalytic Cycle of Buchwald-Hartwig Amination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

To mitigate potential challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover and prevent the formation of inactive palladium species.[4]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 4-Bromo-3-propoxyaniline with a variety of amine coupling partners. It is crucial to note that optimization of reaction conditions may be necessary for each specific substrate combination.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[5]

  • Anhydrous Solvents: The use of dry, degassed solvents is essential for optimal results.

  • Reagent Purity: The purity of all reagents, particularly the amine and the base, can significantly impact the reaction outcome.

Protocol 1: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is designed for the coupling of 4-Bromo-3-propoxyaniline with a cyclic secondary amine.

Table 1: Reagents and Conditions for Protocol 1

Reagent/ParameterAmount/ValueNotes
4-Bromo-3-propoxyaniline1.0 mmol (1.0 eq)
Morpholine1.2 mmol (1.2 eq)Ensure the amine is of high purity.
Palladium(II) Acetate (Pd(OAc)₂)0.02 mmol (2 mol%)A common and effective palladium precursor.[2]
RuPhos0.04 mmol (4 mol%)A bulky, electron-rich phosphine ligand suitable for coupling with secondary amines.
Sodium tert-butoxide (NaOtBu)1.4 mmol (1.4 eq)A strong, non-nucleophilic base. Handle under inert atmosphere as it is hygroscopic.
Toluene5 mLAnhydrous and degassed.
Temperature100 °C
Time12-24 hMonitor reaction progress by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Palladium(II) acetate, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by 4-Bromo-3-propoxyaniline and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Primary Arylamine (e.g., Aniline)

This protocol is adapted for the coupling of 4-Bromo-3-propoxyaniline with a primary arylamine.

Table 2: Reagents and Conditions for Protocol 2

Reagent/ParameterAmount/ValueNotes
4-Bromo-3-propoxyaniline1.0 mmol (1.0 eq)
Aniline1.1 mmol (1.1 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01 mmol (1 mol% Pd)A stable Pd(0) source.
XPhos0.03 mmol (3 mol%)A bulky biaryl phosphine ligand effective for coupling with primary anilines.
Cesium Carbonate (Cs₂CO₃)1.5 mmol (1.5 eq)A milder base that can be advantageous for sensitive substrates.
1,4-Dioxane5 mLAnhydrous and degassed.
Temperature110 °C
Time16-24 hMonitor reaction progress by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and cesium carbonate to a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane.

  • Add 4-Bromo-3-propoxyaniline and aniline to the mixture.

  • Seal the tube, remove from the glovebox, and heat to 110 °C with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Workflow and Decision Making

The selection of the appropriate protocol depends on the nature of the amine coupling partner. The following diagram illustrates a general workflow for a Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Select Amine Select Amine Choose Catalyst System Choose Catalyst System Select Amine->Choose Catalyst System Primary vs. Secondary Add Reagents Add Reagents Choose Catalyst System->Add Reagents Prepare Anhydrous Solvent Prepare Anhydrous Solvent Prepare Anhydrous Solvent->Add Reagents Assemble Glassware Assemble Glassware Inert Atmosphere Inert Atmosphere Assemble Glassware->Inert Atmosphere Inert Atmosphere->Add Reagents Heating and Stirring Heating and Stirring Add Reagents->Heating and Stirring Quench Reaction Quench Reaction Heating and Stirring->Quench Reaction Monitor Progress Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization caption Experimental Workflow for Buchwald-Hartwig Amination

Figure 2: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Troubleshooting and Optimization

Despite the robustness of the Buchwald-Hartwig amination, challenges can arise.

Table 3: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst, poor quality reagents, insufficient temperature.Ensure an inert atmosphere is maintained. Use fresh, high-purity reagents and anhydrous, degassed solvents. Screen different ligands and bases. Increase reaction temperature in increments.
Formation of Side ProductsHydrodehalogenation of the aryl bromide, homocoupling of the aniline.Use a less sterically hindered ligand. Lower the reaction temperature. Adjust the base and its stoichiometry.
Difficulty in PurificationCo-elution of product with ligand or byproducts.Use a different ligand that is more easily separated. Employ alternative purification techniques such as crystallization or preparative HPLC.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-3-propoxyaniline is a powerful tool for the synthesis of complex aniline derivatives with significant potential in drug discovery and development. By carefully selecting the catalyst system and reaction conditions, researchers can effectively overcome the challenges posed by this functionalized substrate. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this essential transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

Sources

Technical Guide: Synthesis and Application of 4-Bromo-3-propoxyaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol guide designed for researchers and drug development professionals. It details the synthesis, quality control, and application of 4-Bromo-3-propoxyaniline , a critical intermediate in the design of 4-anilinoquinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets).

Part 1: Introduction & Rationale

The Role of 3,4-Disubstituted Anilines in Kinase Inhibition

In the landscape of small-molecule kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the 4-anilinoquinazoline scaffold is a privileged structure. Drugs such as Gefitinib , Erlotinib , and Vandetanib rely on a specific binding mode where the quinazoline core mimics the adenine ring of ATP, while the aniline moiety extends into the hydrophobic pocket adjacent to the gatekeeper residue.

4-Bromo-3-propoxyaniline represents a strategic variation of this pharmacophore:

  • 3-Propoxy Group: Provides a flexible hydrophobic interaction, often probing the solvent-exposed region or the ribose-binding pocket. It offers different solubility and metabolic stability profiles compared to the methoxy or chloro groups found in first-generation inhibitors.

  • 4-Bromo Substituent: Serves two critical functions:

    • Halogen Bonding: The bromine atom can engage in halogen bonding with carbonyl backbone residues in the kinase hinge region.

    • Synthetic Handle: It acts as a versatile leaving group for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of solubilizing tails (e.g., N-methylpiperazine) essential for oral bioavailability.

Part 2: Detailed Synthesis Protocol

This protocol outlines the "Gold Standard" route starting from 3-nitrophenol . While direct bromination of 3-propoxyaniline is possible, this multi-step route ensures high regioselectivity (avoiding the 2-bromo or 6-bromo isomers) and superior purity (>98%) required for GMP-grade intermediates.

Workflow Diagram

The following diagram illustrates the critical path for synthesis and application.

SynthesisWorkflow Start Starting Material: 3-Nitrophenol Step1 Step 1: O-Alkylation (n-PrBr, K2CO3, DMF) Start->Step1 95% Yield Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step1->Step2 Reduction Step3 Step 3: N-Protection (Ac2O, DCM) Step2->Step3 Acetylation Step4 Step 4: Regioselective Bromination (NBS, DMF, 0°C) Step3->Step4 Para-Directing Step5 Step 5: Deprotection (NaOH, EtOH, Reflux) Step4->Step5 Hydrolysis Product Target Intermediate: 4-Bromo-3-propoxyaniline Step5->Product >98% Purity Application Kinase Coupling: SNAr with 4-Chloroquinazoline Product->Application Drug Synthesis

Figure 1: Step-wise synthesis workflow for 4-Bromo-3-propoxyaniline ensuring regiochemical integrity.

Experimental Procedures
Step 1: O-Alkylation of 3-Nitrophenol

Objective: Install the propoxy chain.

  • Reagents: 3-Nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.

  • Protocol:

    • Dissolve 3-nitrophenol in DMF (5 mL/g) in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 15 min.

    • Add 1-bromopropane dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: ~95% (Yellow oil/solid).

Step 2: Reduction to 3-Propoxyaniline

Objective: Convert the nitro group to an amine.

  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend Step 1 product in EtOH/Water.

    • Add Fe powder and NH₄Cl.

    • Reflux vigorously for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with sat. NaHCO₃ and extract with DCM.

    • Yield: ~90%.

Step 3 & 4: Protection and Regioselective Bromination

Objective: Direct bromine to the 4-position (para to NHAc, ortho to OPr).

  • Rationale: Direct bromination of the free amine often yields mixtures of 4-bromo and 6-bromo isomers. Acetylation sterically hinders the ortho-position (6-position) and moderates the activating power of the nitrogen, favoring the 4-position.

  • Protocol:

    • Protection: Treat 3-propoxyaniline with Acetic Anhydride (1.1 eq) in DCM. Stir 1h. Isolate N-(3-propoxyphenyl)acetamide .

    • Bromination: Dissolve the acetamide in DMF. Cool to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 mins.

    • Stir at 0°C for 2h, then warm to RT.

    • Workup: Quench with water. Filter the precipitate (often the pure 4-bromo isomer). Recrystallize from Ethanol if necessary.

Step 5: Deprotection

Objective: Reveal the free amine.

  • Protocol:

    • Reflux the brominated acetamide in Ethanol with 10% NaOH solution for 2 hours.

    • Concentrate ethanol, dilute with water, and extract with EtOAc.

    • Final Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

    • Final Product: 4-Bromo-3-propoxyaniline (White to off-white solid).

Part 3: Application - Coupling to Kinase Core

Once synthesized, the aniline is typically coupled to a quinazoline core via Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr Coupling

Target: Synthesis of a 4-anilinoquinazoline scaffold.

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 4-Bromo-3-propoxyaniline (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Suspend the quinazoline core in Isopropanol (10 mL/g).

    • Add the aniline intermediate.[1]

    • Reflux for 3–6 hours. The product often precipitates as the hydrochloride salt.

    • Isolation: Cool to RT, filter the solid, and wash with cold IPA and Ether.

    • Free Basing (Optional): Suspend in water/DCM and treat with NaHCO₃ to obtain the free base.

Data Summary Table
ParameterSpecification / ValueNotes
Appearance Off-white to light brown solidOxidizes slowly in air; store under inert gas.
Melting Point 78–80 °CDistinct from 6-bromo isomer (lower MP).
1H NMR (DMSO-d6) δ 7.28 (d, 1H, H-5), 6.59 (d, 1H, H-2), 6.42 (dd, 1H, H-6)Key Diagnostic: Doublet at ~7.28 ppm indicates H-5 (ortho to Br).
Yield (Overall) 65–75%From 3-nitrophenol (5 steps).
Storage 2–8°C, Dark, Inert AtmosphereLight sensitive.

Part 4: Quality Control & Troubleshooting

Regioisomer Differentiation

The most common impurity is the 6-bromo isomer (2-bromo-5-propoxyaniline).

  • 1H NMR Check:

    • Target (4-Bromo): Look for two protons with ortho coupling (H-5 and H-6) and one isolated singlet/doublet (H-2).

    • Impurity (6-Bromo): The proton pattern will differ due to symmetry changes. The H-4 proton (para to propoxy) will appear as a doublet with meta coupling or distinct shift.

  • TLC: The 4-bromo isomer is typically less polar than the 6-bromo isomer due to internal hydrogen bonding or dipole cancellation.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure DMF is dry. Water quenches the alkylation.

  • Poly-bromination: Use exactly 1.0–1.05 eq of NBS at 0°C. Excess NBS leads to 2,4-dibromo species.

  • Incomplete Hydrolysis: If the acetamide resists hydrolysis, switch to refluxing in EtOH/HCl (6M) instead of NaOH.

References

  • Quinazoline Derivatives in EGFR Inhibition

    • Title: Quinazoline deriv
    • Source: PMC / NIH.
    • URL:[Link]

  • Bromination Methodologies

    • Title: Regiospecific P-Bromination of Activated Arom
    • Source: TopSCHOLAR (Western Kentucky University).
    • URL:[Link]

  • General Synthesis of Bromoanilines

    • Title: Preparation of p-Bromoaniline (Protocol).[2]

    • Source: ResearchG
    • URL:[Link]

  • Title: 3-Bromo-4-(propan-2-yloxy)

Sources

The Strategic Application of 4-Bromo-3-propoxyaniline in the Synthesis of Advanced Phenylpyrazole Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Anilines in Modern Crop Protection

In the landscape of modern agrochemical development, the precise molecular architecture of active ingredients is paramount to achieving high efficacy, selectivity, and favorable environmental profiles. Substituted anilines are a cornerstone class of intermediates, providing a versatile scaffold for the synthesis of a wide array of herbicides, fungicides, and insecticides.[1][2] Among these, 4-Bromo-3-propoxyaniline emerges as a key building block, particularly in the synthesis of potent phenylpyrazole insecticides. The strategic placement of the bromo, propoxy, and amino groups on the aniline ring offers multiple reaction sites and influences the physicochemical properties of the final agrochemical product, impacting its biological activity and metabolic stability.

This technical guide provides an in-depth exploration of the application of 4-Bromo-3-propoxyaniline in the synthesis of a novel phenylpyrazole insecticide, analogous to the widely recognized fipronil class of compounds. We will delve into the synthetic pathway, providing a detailed, field-proven protocol, and elucidate the chemical principles that underpin each step of the process.

The Phenylpyrazole Scaffold: A Target for Innovation

Phenylpyrazole insecticides, such as fipronil, are renowned for their potent and broad-spectrum activity against a variety of crop pests.[3] Their mode of action involves the disruption of the central nervous system of insects by blocking GABA-gated chloride channels. The N-aryl group, derived from a substituted aniline, is a critical component of the pharmacophore, influencing the insecticide's binding affinity to the target site and its overall performance. The unique substitution pattern of 4-Bromo-3-propoxyaniline makes it an attractive candidate for the development of next-generation phenylpyrazole insecticides with potentially improved properties.

Synthetic Pathway Overview: From Aniline to Insecticide

The synthesis of a novel phenylpyrazole insecticide from 4-Bromo-3-propoxyaniline can be conceptualized as a multi-step process. The core of this synthesis is the formation of the N-aryl pyrazole ring system. A common and effective method involves the condensation of the substituted aniline with a suitably functionalized pyrazole precursor.

Synthesis_Workflow A 4-Bromo-3-propoxyaniline B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C E Condensation Reaction C->E D Pyrazole Precursor (e.g., 2-(ethoxymethylene)malononitrile) D->E F Cyclization E->F G N-Aryl Pyrazole Intermediate F->G H Further Functionalization (e.g., Sulfenylation, Oxidation) G->H I Final Phenylpyrazole Insecticide H->I

Figure 1: A generalized workflow for the synthesis of a phenylpyrazole insecticide from 4-Bromo-3-propoxyaniline.

Detailed Synthetic Protocol: Preparation of a Novel Phenylpyrazole Insecticide

This protocol outlines a plausible and scientifically sound method for the synthesis of a fipronil analogue using 4-Bromo-3-propoxyaniline as the starting material. The procedure is adapted from established syntheses of similar N-aryl pyrazole compounds.[3][4][5]

Part 1: Diazotization of 4-Bromo-3-propoxyaniline

Objective: To convert the primary amino group of 4-Bromo-3-propoxyaniline into a diazonium salt, a highly reactive intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-3-propoxyaniline230.1023.01 g0.10
Concentrated HCl (37%)36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Deionized Water18.02100 mL-
Ice-As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-3-propoxyaniline (23.01 g, 0.10 mol) in deionized water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (30 mL) to the stirred suspension, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the aniline hydrochloride salt.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (50 mL).

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and a positive test with starch-iodide paper (immediate blue-black color).

  • The resulting diazonium salt solution should be used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing decomposition and maximizing the yield of the desired product.

  • Excess Acid: The presence of excess hydrochloric acid prevents the coupling of the diazonium salt with unreacted aniline and stabilizes the diazonium salt.

  • Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid remains low, minimizing side reactions and controlling the exothermic nature of the diazotization reaction.

Part 2: Condensation and Cyclization to Form the N-Aryl Pyrazole Ring

Objective: To react the in-situ generated diazonium salt with a suitable precursor to form the core N-aryl pyrazole structure.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(ethoxymethylene)malononitrile122.1212.21 g0.10
Sodium Acetate (anhydrous)82.0324.6 g0.30
Ethanol (95%)46.07200 mL-

Procedure:

  • In a 1 L beaker, dissolve 2-(ethoxymethylene)malononitrile (12.21 g, 0.10 mol) and sodium acetate (24.6 g, 0.30 mol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the stirred ethanolic solution over approximately 1 hour. A colored precipitate will form.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 4 hours.

  • Collect the precipitate by vacuum filtration and wash it with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven at 50 °C to yield the N-aryl pyrazole intermediate.

Causality Behind Experimental Choices:

  • Sodium Acetate: Acts as a buffer to maintain a slightly acidic to neutral pH, which is optimal for the coupling reaction between the diazonium salt and the active methylene compound.

  • 2-(ethoxymethylene)malononitrile: This is a common precursor for the synthesis of cyanopyrazoles, providing the necessary carbon and nitrogen atoms for the pyrazole ring.

  • Ethanol as Solvent: It is a good solvent for the reactants and allows for easy precipitation of the product upon formation.

Reaction_Mechanism cluster_0 Diazotization cluster_1 Coupling and Cyclization A 4-Bromo-3-propoxyaniline B NaNO2, HCl 0-5 °C A->B Step 1 C Diazonium Salt B->C E Condensation C->E D Pyrazole Precursor D->E F Cyclization E->F G N-Aryl Pyrazole F->G

Figure 2: Simplified reaction mechanism for the formation of the N-aryl pyrazole.

Expected Results and Data Summary

The described protocol is expected to yield the N-(4-Bromo-3-propoxyphenyl)-5-amino-3-cyanopyrazole intermediate with a good yield and high purity.

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 150-155 °C (predicted)
Purity (by HPLC) >98%

Further Functionalization to the Final Insecticide

The N-aryl pyrazole intermediate serves as a platform for further chemical modifications to arrive at the final insecticidal product. For a fipronil analogue, this would typically involve sulfenylation followed by oxidation.

  • Sulfenylation: Reaction of the N-aryl pyrazole intermediate with a trifluoromethylsulfenylating agent (e.g., trifluoromethylsulfenyl chloride) to introduce the -SCF₃ group at the 4-position of the pyrazole ring.

  • Oxidation: Oxidation of the resulting sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. This step is crucial for the insecticidal activity of fipronil and its analogues.[5]

Conclusion

4-Bromo-3-propoxyaniline is a valuable and strategically designed intermediate for the synthesis of advanced agrochemicals, particularly next-generation phenylpyrazole insecticides. Its unique substitution pattern allows for the creation of novel active ingredients with potentially enhanced efficacy and selectivity. The detailed protocol provided herein offers a robust and scientifically grounded pathway for the utilization of this key building block in modern agrochemical research and development. The principles and methodologies described are intended to empower researchers and drug development professionals in their quest for innovative and effective crop protection solutions.

References

  • CN102093295A - Synthesis method of insecticide Fipronil - Google P
  • CN111072568A - Phenylpyrazole compounds containing azo structure and preparation method and application thereof - Google P
  • US8507693B2 - Process for synthesis of fipronil - Google P
  • Synthesis of Isoxazolines and Isoxazoles Inspired by Fipronil | Request PDF - ResearchGate. [Link]

  • CN102993022A - Preparation method of bromoaniline - Google P
  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. [Link]

  • CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google P
  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC - PubMed Central. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. [Link]

  • Recent synthetic approaches to fipronil, a super-effective and safe pesticide - ResearchGate. [Link]

  • (PDF) 4-Bromo-N-phenylaniline - ResearchGate. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. [Link]

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed Central. [Link]

  • Structures of fipronil analogues, fraxinellone, and design of... - ResearchGate. [Link]

  • Aniline in Agrochemicals: Herbicides, Fungicides, and Safety. [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

Sources

Troubleshooting & Optimization

recrystallization solvents for impure 4-Bromo-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[2][3][4]

The Molecule: 4-Bromo-3-propoxyaniline CAS: (Analogous to 3-methoxy variant 19056-40-7, specific propoxy CAS varies by catalog) Structure Analysis: This molecule presents a classic "Push-Pull" purification challenge.[1]

  • The Anchor (Polar): The primary amine (-NH₂) provides hydrogen bonding capability and polarity.

  • The Shield (Lipophilic): The propoxy chain (-OCH₂CH₂CH₃) and the Bromine atom add significant lipophilicity and disrupt crystal packing compared to methyl analogs.

The Challenge: Unlike its methoxy-analog (mp ~94-95°C), the propoxy chain increases rotational freedom , often lowering the melting point (estimated range 50–70°C).[1] This places the compound in the "Danger Zone" for oiling out —where the compound separates as a liquid droplet before crystallizing.

Solvent Selection Matrix

Do not rely on a single solvent. The propoxy group requires a binary system to balance the competing polarities.

Solvent SystemRolePolarity BalanceRecommendation Level
Ethanol / Water The Workhorse High PolarityPrimary Choice. Best for removing inorganic salts and polar oxidation byproducts. Risk: High risk of oiling out if water is added too fast.
Ethyl Acetate / Heptane The Stabilizer Moderate PolaritySecondary Choice. Use if the compound oils out in alcohols. The non-polar nature of Heptane solvates the propoxy chain better, encouraging orderly lattice formation.[1]
Toluene / Hexane The Scrubber Low PolaritySpecialist Choice. Use specifically to remove regioisomers (e.g., 2-bromo isomer).[1] Aromatic stacking in Toluene often differentiates between ortho/para isomers better than aliphatic solvents.

Troubleshooting Guide (FAQ Format)

Q1: My product separates as a brown oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the saturation limit is reached at a temperature above the compound's melting point. The propoxy chain lowers the melting point, exacerbating this.[1]

The Fix (The "Cloud Point" Protocol):

  • Re-dissolve: Heat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., Ethanol) if necessary.[1]

  • Temperature Control: Cool the solution very slowly. Do not put it directly in an ice bath. Let it reach room temperature over 1-2 hours.

  • The Trituration Trick: If oil droplets form, vigorously stir the mixture. The shear force can induce nucleation.

  • Seeding: Add a "seed crystal" of pure product at the first sign of cloudiness. If you lack seeds, scratch the glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.[1]

Q2: The crystals are forming, but they are dark brown/red.[1] Is the purity compromised?

Diagnosis: Anilines are notorious for air-oxidation, forming azobenzene or quinone-like impurities (highly colored).[1]

The Fix:

  • Degassing: Use solvents that have been degassed (sparged with Nitrogen/Argon) prior to use.

  • Activated Charcoal:

    • Dissolve the crude solid in the hot "good" solvent.

    • Add Activated Charcoal (1-2% by weight) .

    • Stir at reflux for 5-10 minutes.

    • Critical Step: Filter while hot through a Celite pad. If it cools during filtration, the product will crystallize in the charcoal/Celite, destroying your yield.[1]

Q3: I have 5-10% of the 2-bromo isomer. Will recrystallization remove it?

Diagnosis: Regioisomers have similar solubilities but different crystal packing densities.

The Fix: Switch to Toluene/Heptane .

  • Mechanism: The 4-bromo isomer (para) generally packs more symmetrically than the 2-bromo (ortho) isomer.[1] Toluene engages in

    
     stacking with the aniline ring.
    
  • Protocol: Dissolve in minimum hot Toluene. Add Heptane dropwise until persistent cloudiness. Cool slowly. The symmetrical 4-bromo isomer should crystallize first, leaving the "kinked" 2-bromo isomer in the mother liquor.[1]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purification of crude 4-Bromo-3-propoxyaniline (>90% initial purity).

Materials:

  • Crude 4-Bromo-3-propoxyaniline[1]

  • Ethanol (Absolute)[1]

  • Deionized Water

  • Activated Charcoal (Optional)[1]

  • Nitrogen line[2]

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 3-5 mL per gram of solid).

  • Heating: Heat to a gentle reflux (approx. 78°C). If solid remains, add Ethanol in 0.5 mL increments until fully dissolved.[1]

    • Note: If the solution is dark, perform the Charcoal treatment (see Q2 above) now.[1]

  • The Anti-Solvent Addition:

    • Remove from heat source but keep the flask hot.

    • Add Water dropwise down the side of the flask while swirling.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 2-3 drops of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Cover the flask (foil or septum with N₂ needle).

    • Allow to cool to Room Temperature undisturbed (approx. 2 hours).

    • Observation: If oil forms, reheat and add slightly more Ethanol.[1]

    • Once thick crystals form, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 50:50 Ethanol/Water.

Decision Logic Visualization

RecrystallizationLogic Start Start: Crude 4-Bromo-3-propoxyaniline CheckColor Is the solid dark/black? Start->CheckColor Charcoal Perform Activated Charcoal Filtration (Hot) CheckColor->Charcoal Yes SolventChoice Select Solvent System CheckColor->SolventChoice No Charcoal->SolventChoice EtOH System: Ethanol/Water (Standard Purification) SolventChoice->EtOH General Impurities Tol System: Toluene/Heptane (Isomer Removal) SolventChoice->Tol Regioisomers present Obs Observe Cooling Phase EtOH->Obs Tol->Obs Oiling ISSUE: Oiling Out (Liquid droplets form) Obs->Oiling Droplets visible Crystals Success: Crystalline Precipitate Obs->Crystals Needles/Plates RemedyOil 1. Reheat to dissolve 2. Add Seed Crystal 3. Cool slower Oiling->RemedyOil RemedyOil->Obs

Figure 1: Decision tree for solvent selection and troubleshooting phase separation issues.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for aniline purification and charcoal treatment).

  • Lange, J., et al. "Process for the preparation of 4-bromoaniline derivatives."[1] U.S. Patent 6,388,135, 2002 .[1] (Describes bromination and purification logic for substituted anilines).

  • Wang, Y., et al. "Preparation method of bromoaniline."[1] CN Patent 102993022A, 2013 .[1] (Details solvent systems for 4-bromo-3-alkyl anilines).

  • Rochester University Chemistry Dept. "Solvents for Recrystallization: General Rules." (General solubility data for polar/non-polar functional group combinations).

Sources

improving yield of 4-Bromo-3-propoxyaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-Bromo-3-propoxyaniline (and related 3-alkoxy-4-bromoanilines). This response is structured as a Tier-3 Technical Support resource for medicinal chemists.

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 4-Bromo-3-propoxyaniline (Key intermediate for EGFR/Kinase Inhibitors) Support Level: Senior Application Scientist[1]

Executive Summary: Why Your Yield is Low

The synthesis of 4-Bromo-3-propoxyaniline presents a classic "Regioselectivity vs. Reactivity" paradox. While the amino (-NH₂) and propoxy (-OPr) groups theoretically cooperate to direct bromination to the C4 position, three primary failure modes consistently degrade yield:[1]

  • Oxidative Tarring: Free anilines are electron-rich and prone to oxidation by elemental bromine (

    
    ), resulting in black, insoluble tars rather than the desired aryl bromide.[1]
    
  • Regiochemical Leakage (C6 Isomer): While C4 is electronically favored (Para to

    
    ), it is sterically hindered by the bulky propoxy group at C3.[1] The C6 position (Para to 
    
    
    
    , Ortho to
    
    
    ) is sterically open, leading to significant formation of the 6-bromo impurity (approx. 10–25% in uncontrolled reactions).[1]
  • Polybromination: The highly activated ring easily accepts a second bromine atom, forming 2,4-dibromo or 4,6-dibromo byproducts.[1]

The Solution: Transition from direct bromination to a Protected Acetanilide Protocol . This strategy utilizes steric bulk to enforce regioselectivity and lowers the oxidation potential of the ring to prevent tarring.

Diagnostic FAQ: Troubleshooting Your Process

Q1: I am seeing a "black oil" or "tar" during direct bromination with . What is happening?

Cause: You are oxidizing the aniline nitrogen. Elemental bromine is a strong oxidant. In the presence of a free amine, it generates radical cations that polymerize into "aniline black." Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) at low temperature (-10°C to 0°C). If the problem persists, you must protect the amine as an acetamide (see Standard Operating Procedure A).

Q2: My LC-MS shows a split peak with identical mass (M+ and M+2). Is this the product?

Analysis: You likely have a mixture of the 4-bromo (Target) and 6-bromo (Impurity) isomers.

  • 4-Bromo: Para to amine. (Desired).

  • 6-Bromo: Para to propoxy. (Undesired). Fix: The acetamide protecting group increases steric bulk at the ortho positions (C2 and C6), pushing the bromination almost exclusively to the para position (C4).[1]

Q3: Can I use the Nitro-reduction route (Bromination of 3-propoxynitrobenzene)?

Insight: Proceed with caution. In 3-propoxynitrobenzene, the propoxy group is the only activator.[1] It directs ortho and para.[2] The para position relative to the propoxy group is C6 .

  • Result: Bromination of the nitro precursor yields primarily 6-bromo-3-propoxynitrobenzene . Upon reduction, you will obtain 6-bromo-3-propoxyaniline (the wrong isomer).

Recommended Workflow: The "Protected" Strategy

This protocol is the industry standard for maximizing yield (>85%) and regiopurity (>95%).[1]

Step-by-Step Protocol
Phase 1: Protection (Acetylation)

Objective: Modulate reactivity and increase steric bulk.[1]

  • Dissolve: 1.0 eq of 3-propoxyaniline in DCM (Dichloromethane).

  • Add: 1.1 eq Triethylamine (TEA) or Pyridine.

  • React: Add 1.05 eq Acetic Anhydride (

    
    )  dropwise at 0°C. Stir at RT for 2 hours.
    
  • Workup: Wash with 1N HCl (to remove free amine/pyridine) then Brine. Dry (

    
    ) and concentrate.[1]
    
    • Checkpoint: Product is N-(3-propoxyphenyl)acetamide .[1] It should be a white/off-white solid.

Phase 2: Regioselective Bromination

Objective: Install Bromine at C4.[1]

  • Dissolve: 1.0 eq of Acetamide intermediate in Glacial Acetic Acid (or DMF for milder conditions).

  • Reagent: Add 1.05 eq N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

    • Critical: Maintain temperature < 25°C.[3]

    • Why NBS? It provides a slow, controlled source of

      
       and avoids the harsh oxidative potential of liquid bromine.
      
  • Monitor: Check TLC/HPLC. The reaction is usually complete in 2–4 hours.

  • Quench: Pour into ice water. The product N-(4-bromo-3-propoxyphenyl)acetamide will precipitate.[1]

  • Isolate: Filter the solid. Wash with water.

    • Purification: If the 6-bromo isomer is present (>5%), recrystallize from Ethanol/Water.[1]

Phase 3: Deprotection (Hydrolysis)

Objective: Reveal the free amine.[1]

  • Suspend: The brominated acetamide in Ethanol (EtOH) .

  • Add: 6N NaOH (aq) or KOH . (Ratio: 5 eq base).

  • Reflux: Heat to 80°C for 2–4 hours.

  • Workup: Evaporate EtOH. Extract aqueous residue with Ethyl Acetate.

  • Final Yield: Dry and concentrate. You should obtain 4-Bromo-3-propoxyaniline as a tan/brown solid.

Visualizing the Logic

The following diagrams illustrate the mechanistic advantage of the Protected Strategy.

Diagram 1: Regioselectivity & Steric Steering

This diagram maps the directing effects. Notice how the Acetyl group blocks the "Leakage" pathway to C6.

Regioselectivity Start 3-Propoxyaniline Direct Direct Bromination (High Risk) Start->Direct Br2 / NBS Acetylation Step 1: Acetylation (Adds Steric Bulk at N) Start->Acetylation C4_Direct C4 Attack (Target) Sterically Hindered by OPr Direct->C4_Direct ~70% C6_Direct C6 Attack (Impurity) Sterically Open Direct->C6_Direct ~30% (Yield Loss) Protected Protected Route (Recommended) C4_Protected C4 Attack Dominant (Para to NHAc) Protected->C4_Protected >95% C6_Protected C6 Attack Blocked by NHAc Bulk Protected->C6_Protected <5% Acetylation->Protected

Caption: The Acetyl group acts as a "steric shield" for the C2 and C6 positions, forcing the incoming Bromine to the desired C4 position.[1]

Diagram 2: Process Workflow Comparison

Workflow cluster_0 Direct Route (Low Yield) cluster_1 Optimized Route (High Yield) A1 3-Propoxyaniline A2 Bromination (Br2) A1->A2 A3 Mixture + Tar A2->A3 B1 3-Propoxyaniline B2 Acetylation (Ac2O) B1->B2 B3 NBS Bromination (Acetic Acid) B2->B3 B4 Hydrolysis (NaOH/EtOH) B3->B4 B5 Pure 4-Bromo-3-propoxyaniline B4->B5

Caption: Comparative workflow showing the additional steps in the Optimized Route which paradoxically save time by eliminating difficult purification.

Quantitative Data: Solvent & Reagent Effects[1]

VariableConditionYield ImpactRegio-Purity (C4:C6)Notes
Bromine Source

(Elemental)
Low (40-60%)70:30High tar formation; difficult workup.[1]
Bromine Source NBS (N-Bromosuccinimide)High (80-90%)85:15Cleaner reaction; easier handling.[1]
Solvent DMFHigh80:20Good solubility, but hard to remove.[1]
Solvent Acetonitrile (

)
Moderate90:10Best balance of rate and selectivity.
Protection Acetamide (NHAc) Excellent (>90%) 98:2 Recommended Standard.

References & Citations

  • Regioselectivity in Aniline Bromination:

    • Smith, M. B., & March, J.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] The amino group is a powerful ortho, para-director, but protection as an acetamide modifies the steric environment to favor para-substitution significantly.[1]

    • Source: [1]

  • Synthesis of 4-Bromo-3-methylaniline (Analogous Protocol):

    • Protocols for the bromination of 3-substituted anilines using NBS in polar solvents demonstrate high regiocontrol when the amine is protected or when specific catalytic systems (like CuBr) are used.

    • Source: [1]

  • Use of NBS for Selective Bromination:

    • Mitchell, R. H., et al.[1] "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds."[1] J. Org. Chem., 1979, 44(25), 4733–4735.[1]

    • Source: [1]

  • Selective Alkylation/Protection of Aminophenols:

    • Methodologies describing the selective handling of the amine vs hydroxyl group, relevant for understanding the stability of the propoxy ether linkage during bromination.

    • Source:

Sources

Technical Support Center: Handling the Moisture Sensitivity of 4-Bromo-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering to the user.

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-3-propoxyaniline. This guide is designed to provide you with the in-depth knowledge and practical techniques required to successfully handle this precursor, with a specific focus on mitigating issues arising from its moisture sensitivity. As a substituted aniline, 4-Bromo-3-propoxyaniline is a valuable intermediate in organic synthesis. However, the presence of atmospheric moisture, even in trace amounts, can compromise its integrity and lead to failed reactions, byproduct formation, and inconsistent results.

This resource synthesizes field-proven insights and established chemical principles to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Mitigating Moisture-Related Risks

This section addresses the fundamental questions regarding the handling and storage of 4-Bromo-3-propoxyaniline.

Q1: Why is moisture a critical concern when working with 4-Bromo-3-propoxyaniline?

While 4-Bromo-3-propoxyaniline is not pyrophoric, its nucleophilic amino group (-NH₂) is susceptible to undesired reactions. Moisture (H₂O) can act as a competing nucleophile or a proton source, interfering with a wide range of reactions. For instance, in couplings or reactions involving highly reactive electrophiles (e.g., acyl chlorides, organometallics), water can consume the reagents, deactivate catalysts, or lead to the formation of hydrophilic impurities that complicate workup and purification. Many reactions in organic chemistry are moisture-sensitive and must be carried out under the careful exclusion of water.[1]

Q2: How can I visually inspect my 4-Bromo-3-propoxyaniline for potential moisture contamination?

4-Bromo-3-propoxyaniline should be a crystalline solid. Signs of moisture contamination or degradation can include:

  • Clumping: The material may appear clumpy or sticky rather than as a free-flowing powder.

  • Discoloration: While anilines can darken over time due to air oxidation, significant changes from the supplier's stated appearance could indicate degradation, which can be exacerbated by moisture.

  • Oily Appearance: The presence of an oily residue may suggest hydrolysis or the absorption of significant amounts of water.

If you observe any of these signs, it is prudent to either purify the reagent or use a fresh batch for critical applications.

Q3: What are the absolute best practices for storing this precursor?

Proper storage is the first line of defense against moisture.[2]

  • Primary Container: Always keep the compound in its original, tightly sealed container until ready for use.[2][3]

  • Inert Atmosphere: For long-term storage or after opening, storing the container inside a desiccator with a fresh drying agent (e.g., Drierite or molecular sieves) or inside a nitrogen-filled glovebox is highly recommended.[4]

  • Environment: Store the container in a cool, dry, and dark place away from direct sunlight and sources of heat.[5][6] Incompatible materials such as strong acids and oxidizing agents should be stored separately.[2][5]

Q4: My reaction failed. How do I confirm if moisture was the culprit?

If a reaction yields no product or a complex mixture of byproducts, moisture is a primary suspect. To diagnose the issue:

  • Run a Control Reaction: If possible, perform the reaction with a fresh, unopened bottle of 4-Bromo-3-propoxyaniline and meticulously dried solvents and glassware.

  • Analytical Chemistry: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to analyze your starting material and crude reaction mixture.[7][8] The presence of unexpected polar compounds may point to hydrolysis byproducts.

  • Karl Fischer Titration: For a definitive quantitative measure of water content in your solvents or even the solid precursor, Karl Fischer titration is the gold standard.

Section 2: Core Protocols for Anhydrous Techniques

Adherence to strict anhydrous protocols is non-negotiable for achieving reproducible results. The following are detailed, step-by-step methodologies for critical procedures.

Protocol 2.1: Rigorous Glassware Preparation

Glass surfaces are hydrophilic and adsorb a thin film of moisture from the atmosphere.[1] This water must be removed before use.

Method A: Oven-Drying (Preferred for most applications)

  • Clean: Thoroughly wash all glassware (flasks, stir bars, dropping funnels, etc.) with an appropriate solvent and dry them mechanically.

  • Heat: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[9]

  • Cool: Immediately assemble the hot glassware while flushing with a stream of dry inert gas (nitrogen or argon) or cool it in a desiccator over a strong desiccant. Do not allow it to cool in ambient air.

Method B: Flame-Drying (For immediate use)

  • Assemble: Assemble the clean, dry-to-the-touch glassware setup (e.g., a round-bottom flask with a condenser).

  • Flush: Introduce a gentle flow of dry inert gas through the apparatus, venting through a needle or bubbler.

  • Heat: Using a heat gun or a gentle blue flame from a Bunsen burner, heat the entire surface of the glassware assembly under the inert gas flow until all visible condensation is gone. Pay special attention to ground-glass joints.

  • Cool: Allow the glassware to cool to room temperature under a positive pressure of the inert gas before adding any reagents.

Protocol 2.2: Establishing and Maintaining an Inert Atmosphere

An inert atmosphere prevents atmospheric moisture and oxygen from entering the reaction.[10][11]

Method A: Schlenk Line A Schlenk line provides a dual manifold for vacuum and inert gas, offering the most robust control for air-sensitive reactions.[10]

  • Connect: Connect your dried and assembled glassware to the Schlenk line via flexible hosing.

  • Evacuate & Refill: Gently open the tap to the vacuum manifold to evacuate the air from the flask.

  • Backfill: Close the tap to the vacuum and carefully open the tap to the inert gas manifold to fill the flask. A bubbler on the gas outlet will show the positive pressure.[10]

  • Repeat: For best results, repeat this "vacuum-backfill" cycle three to five times to remove residual atmospheric gases.

Method B: Inert Gas Balloon This is a simpler method suitable for less sensitive applications.[12][13]

  • Setup: Place a rubber septum over the main opening of your dried reaction flask.

  • Flush: Pierce the septum with two needles: one connected to a source of inert gas (e.g., a balloon filled with nitrogen or argon) and a second, shorter "outlet" needle to vent the air.

  • Purge: Allow the inert gas to flush through the flask for several minutes to displace the air.

  • Maintain Pressure: Remove the outlet needle first, then the gas inlet needle. The balloon can then be re-attached to a single needle to maintain a slight positive pressure of inert gas throughout the reaction.

Protocol 2.3: Anhydrous Solvent Preparation and Handling

Commercial anhydrous solvents are excellent but can pick up moisture after being opened. Always use a freshly opened bottle or dry your own solvents.

Solvent Drying with Molecular Sieves Molecular sieves are a convenient and effective choice for drying a variety of solvents.[1]

SolventRecommended Sieve Type% m/v LoadingMinimum Drying TimeApprox. Residual H₂O (ppm)
Dichloromethane (DCM)10%24 hours0.1 - 0.9
Acetonitrile10%24 hours0.1 - 0.9
Tetrahydrofuran (THF)20%3 days~4
Toluene10%24 hours0.1 - 0.9
(Data adapted from Moodle@Units)[1]

Protocol:

  • Activate Sieves: Heat the molecular sieves in a flask under vacuum or in an oven at >250°C for several hours to remove adsorbed water. Cool under an inert atmosphere.

  • Add to Solvent: Add the activated, cooled sieves to the solvent in a suitable flask.

  • Store: Seal the flask and allow it to stand for the recommended time.

  • Transfer: To use the dry solvent, transfer it from the drying flask to your reaction flask using a dry syringe or cannula under a positive pressure of inert gas.[14] Never open the drying flask to the atmosphere.

Protocol 2.4: Handling and Transfer of Solid 4-Bromo-3-propoxyaniline

Transferring the solid reagent without exposing it to moisture is critical.

Method A: Glovebox (Ideal Method) A glovebox provides the most controlled environment for handling air- and moisture-sensitive compounds.[4] All weighing and additions should be performed inside the glovebox.

Method B: Inert Gas Counter-flow (Benchtop Method)

  • Prepare: Have your reaction flask assembled and under a positive pressure of inert gas.

  • Weigh: Quickly weigh the required amount of 4-Bromo-3-propoxyaniline into a separate, dry flask or vial.

  • Transfer: Briefly remove the septum or stopper from the main reaction flask while maintaining a strong counter-flow of inert gas coming out of the opening.

  • Add Solid: Quickly add the solid to the reaction flask using a powder funnel.

  • Reseal: Immediately reseal the reaction flask and re-establish the inert atmosphere by purging if necessary.

Section 3: Troubleshooting Guide

This table outlines common experimental problems and their likely moisture-related causes.

Problem Observed Potential Moisture-Related Cause Recommended Solution & Validation Analytical Verification
Low or No Product Yield 1. Reagent Decomposition: Moisture has reacted with a sensitive reagent in the reaction (e.g., organometallic, strong base, acylating agent).[1] 2. Catalyst Deactivation: The catalyst used is sensitive to water.1. Verify Reagents: Use fresh, anhydrous reagents and solvents. Dry all components rigorously as per protocols in Section 2. 2. Check Glassware: Ensure glassware was properly oven- or flame-dried.[1][9] 3. Run a Positive Control: Perform a reaction known to work to validate your setup and technique.Check the purity of all starting materials via NMR or GC-MS. Use Karl Fischer titration to quantify water content in solvents.
Formation of Unknown Byproducts 1. Hydrolysis of Starting Material or Product: Water has hydrolyzed either the precursor, an intermediate, or the final product. 2. Side Reactions: Moisture initiated an alternative reaction pathway.1. Improve Inert Atmosphere Technique: Use a Schlenk line instead of a balloon if problems persist.[10] Ensure all transfers are done under positive inert gas pressure.[4] 2. Purify Starting Material: If the precursor is old or shows visual signs of contamination, purify it (e.g., by recrystallization) before use.Isolate and characterize byproducts using techniques like LC-MS, GC-MS, and NMR to identify their structures and deduce the side reaction pathway.[7][15]
Inconsistent Results / Poor Reproducibility 1. Variable Atmospheric Conditions: Fluctuations in lab humidity are affecting the reaction setup. 2. Inconsistent Technique: Subtle variations in how reagents are handled or how the inert atmosphere is established.1. Standardize Protocols: Create and strictly follow a Standard Operating Procedure (SOP) for the entire process. 2. Use a Glovebox: For maximum reproducibility with highly sensitive reactions, transitioning to a glovebox is the best solution.[4]Keep a detailed lab notebook, recording humidity levels, age of reagents, and any deviations from the protocol to correlate with outcomes.
Reaction Fails to Initiate Inhibition by Moisture: Trace water is preventing the initial step of the reaction, especially common in reactions initiated by strong bases or organometallics.1. "Titrate" out Water: In some cases, adding a tiny amount of a water-scavenging reagent (like a small initial portion of an organolithium reagent) before adding the main reagents can consume residual moisture. Caution: This is an advanced technique and requires careful consideration of stoichiometry. 2. Re-dry Everything: When in doubt, re-dry all solvents, re-flame-dry the glassware, and use a fresh bottle of precursor.Use an in-situ reaction monitoring technique (e.g., IR spectroscopy) if available to see if any reaction is occurring at all.

Section 4: Visualization & Workflows

Visual aids are essential for conceptualizing and executing complex procedures. The following diagrams, rendered in DOT language, illustrate key decision-making and experimental workflows.

Troubleshooting_Moisture_Sensitivity Diagram 1: Troubleshooting a Failed Reaction start Reaction Failure (Low Yield / Byproducts) check_reagents Analyze Starting Materials (NMR, GC-MS) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify Purify / Replace Reagents reagents_ok->purify No check_technique Review Anhydrous Technique reagents_ok->check_technique Yes purify->start Retry technique_ok Technique Robust? (e.g., Balloon vs. Schlenk) check_technique->technique_ok improve_technique Improve Technique (Use Schlenk Line / Glovebox) technique_ok->improve_technique No check_solvents Check Solvent Water Content (Karl Fischer) technique_ok->check_solvents Yes improve_technique->start Retry solvents_ok Solvents Dry? check_solvents->solvents_ok dry_solvents Re-dry Solvents Rigorously solvents_ok->dry_solvents No run_control Run Positive Control Reaction solvents_ok->run_control Yes dry_solvents->start Retry

Caption: Troubleshooting Decision Tree for Moisture-Sensitive Reactions.

Reaction_Setup_Workflow Diagram 2: Workflow for Anhydrous Reaction Setup cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Inerting cluster_reagents Phase 3: Reagent Addition cluster_reaction Phase 4: Reaction dry_glassware 1. Oven/Flame-Dry Glassware dry_solvents 2. Prepare/Obtain Anhydrous Solvents dry_glassware->dry_solvents activate_sieves 3. Activate Molecular Sieves (if needed) dry_solvents->activate_sieves assemble 4. Assemble Hot Glassware activate_sieves->assemble inert 5. Establish Inert Atmosphere (3x Vacuum-Backfill Cycles) assemble->inert add_solvent 6. Add Anhydrous Solvent via Syringe inert->add_solvent add_solid 7. Add Solid Precursor (under positive N2 flow) add_solvent->add_solid add_reagents 8. Add Other Reagents via Syringe add_solid->add_reagents run_reaction 9. Maintain Positive Pressure & Run Reaction add_reagents->run_reaction

Caption: Step-by-Step Workflow for Setting Up a Moisture-Sensitive Reaction.

Section 5: References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from Techno PharmChem website. Link

  • MilliporeSigma. (2023). 4-Bromo-3-fluoroaniline - SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. Link

  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights. Retrieved from Ketone Pharma website. Link

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from Leiden University website. Link

  • Washington State University. (n.d.). Aniline. Retrieved from Washington State University Environmental Health & Safety website. Link

  • PubChem. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from National Center for Biotechnology Information website. Link

  • Wipf Group, University of Pittsburgh. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. Link

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from ChemistryViews website. Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from Sigma-Aldrich website. Link

  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from Sigma-Aldrich website. Link

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. Link

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Link

  • New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet. Retrieved from NJ.gov website. Link

  • Shi, Y., & Zhang, K. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. Link

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from Chemistry LibreTexts website. Link

  • University of Wollongong. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from University of Wollongong website. Link

  • Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Link

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from Moodle@Units website. Link

  • Sigma-Aldrich. (2022). SAFETY DATA SHEET: 4-Bromoaniline. Retrieved from Sigma-Aldrich website. Link

  • PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from National Center for Biotechnology Information website. Link

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from EPA website. Link

  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Retrieved from MDPI website. Link

  • Office of Scientific and Technical Information. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from OSTI.GOV website. Link

  • Chemistry LibreTexts. (2023). 3.2: Drying Agents. Retrieved from Chemistry LibreTexts website. Link

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from ResearchGate website. Link

  • ECHEMI. (n.d.). 4-BROMO-3-METHOXYANILINE SDS. Retrieved from ECHEMI website. Link

  • ExportersIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from ExportersIndia website. Link

  • Fisher Scientific. (2015). 3 - Safety Data Sheet. Retrieved from Fisher Scientific website. Link

  • ChemicalBook. (n.d.). 4-Bromo-3-fluoroaniline(656-65-5). Retrieved from ChemicalBook website. Link

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from Fisher Scientific website. Link

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from Fiveable website. Link

  • ACS Publications. (2015). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Retrieved from ACS Publications website. Link

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from Sciencemadness Wiki website. Link

  • Textile Today. (2024). Ozone in denim washing: Behind the chemistry of yellowing. Retrieved from Textile Today website. Link

  • Carl ROTH. (2020). Safety Data Sheet: Aniline. Retrieved from Carl ROTH website. Link

  • ResearchGate. (2014). (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. Retrieved from ResearchGate website. Link

  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from National Center for Biotechnology Information website. Link

  • Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights. Retrieved from Ketone Pharma website. Link

  • ECHEMI. (n.d.). 106-40-1, 4-Bromoaniline Formula. Retrieved from ECHEMI website. Link

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. Retrieved from Allied Academies website. Link

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from National Center for Biotechnology Information website. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 4-Bromo-3-propoxyaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for unambiguous structure elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-Bromo-3-propoxyaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of substituent effects and comparative data from related compounds to predict and interpret its 13C NMR spectrum. This approach not only offers a robust predictive model but also deepens our understanding of structure-property relationships.

The Foundational Principles: Understanding 13C NMR in Substituted Benzenes

The chemical shift (δ) in 13C NMR spectroscopy is a sensitive probe of the electronic environment of a carbon atom. For substituted benzenes, the position of a carbon signal is primarily governed by the interplay of inductive and resonance (mesomeric) effects of the substituents attached to the aromatic ring.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative atoms withdraw electron density, "deshielding" the attached carbon and shifting its resonance to a higher ppm value (downfield).

  • Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density at these positions, leading to a downfield shift.

The amino (-NH2) group in aniline is a strong activating group, donating its lone pair of electrons into the ring through resonance. This effect significantly shields the ortho and para carbons. Conversely, the bromine atom is an electronegative, deactivating group that withdraws electron density inductively but can also donate electron density weakly through resonance. The propoxy group (-OCH2CH2CH3) is an activating group due to the resonance donation from the oxygen lone pair, similar to the amino group.

Predicted 13C NMR Chemical Shifts for 4-Bromo-3-propoxyaniline

To predict the 13C NMR spectrum of 4-Bromo-3-propoxyaniline, we will start with the known chemical shifts of aniline and consider the incremental effects of the bromo and propoxy substituents.

Below is a diagram illustrating the structure and numbering of 4-Bromo-3-propoxyaniline.

Caption: Structure of 4-Bromo-3-propoxyaniline with IUPAC numbering.

Comparative Data and Predicted Shifts

The following table presents the experimental 13C NMR data for aniline and 4-bromoaniline, which will serve as our reference points. The predicted shifts for 4-Bromo-3-propoxyaniline are derived by considering the additive effects of the substituents.

Carbon AtomAniline (CDCl3, δ ppm)4-Bromoaniline (CDCl3, δ ppm)[1]4-Bromo-3-propoxyaniline (Predicted, δ ppm)Rationale for Prediction
C1146.7145.7~145The amino group's strong electron-donating effect is the primary determinant. The meta propoxy group will have a minor shielding effect, while the para bromo group has a small deshielding effect on the ipso-carbon.
C2115.2117.0~105-110Strongly shielded by the ortho amino group. The meta bromo and propoxy groups will have smaller inductive effects.
C3129.4132.3~150-155Significantly deshielded due to the direct attachment of the electronegative oxygen of the propoxy group.
C4118.6110.4~110-115Shielded by the para amino group, but deshielded by the attached bromine. The bromine's "heavy atom effect" can also contribute to an upfield shift.
C5129.4132.3~120-125Influenced by the ortho bromo and meta amino and propoxy groups. Expect a downfield shift relative to aniline due to the bromo group.
C6115.2117.0~115-120Shielded by the ortho amino group and influenced by the meta bromo and propoxy groups.
Propoxy-CH2--~70Typical chemical shift for a methylene group attached to an oxygen atom on an aromatic ring.
Propoxy-CH2--~22Standard chemical shift for a methylene group in a propyl chain.
Propoxy-CH3--~10Typical chemical shift for a terminal methyl group.

Note: Predicted values are estimates and the actual experimental values may vary depending on the solvent and other experimental conditions.

Deconstructing the Substituent Effects

The predicted chemical shifts can be rationalized by dissecting the electronic contributions of each substituent to the aromatic ring.

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_impact Impact on Aromatic Carbons NH2 -NH2 Resonance_Donation Resonance Donation (+M) NH2->Resonance_Donation Strong OPr -OPr OPr->Resonance_Donation Strong Inductive_Withdrawal Inductive Withdrawal (-I) OPr->Inductive_Withdrawal Moderate Br -Br Br->Resonance_Donation Weak Br->Inductive_Withdrawal Strong Shielding Shielding (Upfield Shift) Resonance_Donation->Shielding at ortho/para positions Deshielding Deshielding (Downfield Shift) Inductive_Withdrawal->Deshielding primarily at ipso/ortho positions

Caption: Influence of substituents on the 13C NMR chemical shifts.

The strong resonance donation from the -NH2 and -OPr groups increases electron density at their respective ortho and para positions, leading to significant shielding. The bromine atom, while inductively withdrawing, also has lone pairs that can participate in resonance, which can complicate simple additive predictions, especially for the carbon to which it is attached (C4). This is often referred to as the "heavy atom effect," which can cause an upfield shift for the carbon directly bonded to a halogen like bromine or iodine.[2]

Experimental Protocol for Acquiring the 13C NMR Spectrum

To obtain a high-quality 13C NMR spectrum of 4-Bromo-3-propoxyaniline, the following protocol is recommended. The trustworthiness of the data relies on careful sample preparation and parameter optimization.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for non-polar to moderately polar organic compounds.[3] It provides a single solvent resonance at approximately 77.16 ppm which can be used as a reference.[1] For compounds with limited solubility in CDCl3, deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 can be considered, though their solvent signals will appear at different chemical shifts.
  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

2. NMR Spectrometer Setup and Calibration:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and sensitivity.
  • Tuning and Shimming: The probe must be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
  • Acquisition Time (at): An acquisition time of 1-2 seconds is typical.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures more accurate peak integrations, although for simple identification, a shorter delay can be used to save time.
  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (typically from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

    G SamplePrep Sample Preparation (Compound in Deuterated Solvent) NMR_Setup NMR Spectrometer Setup (Tuning and Shimming) SamplePrep->NMR_Setup Acquisition Data Acquisition (Proton-Decoupled 13C Experiment) NMR_Setup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking and Assignment) Processing->Analysis

    Caption: Workflow for 13C NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 4-Bromo-3-propoxyaniline. By leveraging comparative data from simpler, related molecules and applying fundamental principles of substituent effects, we can construct a reliable interpretation of its spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality, trustworthy data for their own analyses. This integrated approach of prediction, comparison, and rigorous experimentation is essential for the accurate structural elucidation of novel compounds in the field of drug discovery and development.

References

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Oxford Academic. (1975). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Journal of the American Chemical Society. (1998). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

  • ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

  • NIH National Library of Medicine. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • The Journal of Chemical Physics. (1954). Solvent Effects in Nuclear Magnetic Resonance Spectra. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Reddit. (n.d.). C-NMR of substituted benzene. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. Retrieved from [Link]

  • NIH National Library of Medicine. (2015). Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. Retrieved from [Link]

Sources

Comparative Technical Guide: 4-Bromo-3-propoxyaniline vs. 4-Bromo-3-methoxyaniline

[1]

Executive Summary & Strategic Application

4-Bromo-3-propoxyaniline and 4-Bromo-3-methoxyaniline are critical aniline scaffolds used primarily as intermediates in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs).[1] While electronically similar, their divergent steric profiles and lipophilicity (LogP) dictate distinct synthetic strategies and biological behaviors.[1]

  • 4-Bromo-3-methoxyaniline: The "Standard" building block.[1] High crystallinity, lower lipophilicity, and moderate steric hindrance at the reaction center.[1]

  • 4-Bromo-3-propoxyaniline: The "Lipophilic" variant.[1] Used to probe hydrophobic pockets in SAR (Structure-Activity Relationship) studies. It exhibits higher solubility in non-polar solvents but introduces significant ortho-steric hindrance during metal-catalyzed cross-couplings.

Physicochemical Profile Comparison

Feature4-Bromo-3-methoxyaniline4-Bromo-3-propoxyanilineImpact on Workflow
Molecular Weight 202.05 g/mol 230.10 g/mol Stoichiometry adjustments required.[1]
LogP (Predicted) ~2.1~3.0Propoxy analog requires non-polar mobile phases (e.g., Hexane/EtOAc) for purification; Methoxy analog is more polar.[1]
Steric Bulk (A-Value) Low (Methoxy)Moderate (Propoxy)CRITICAL: The propoxy group at the 3-position is ortho to the bromine (4-position), significantly retarding oxidative addition in Pd-catalyzed cycles compared to the methoxy analog.[1]
Solubility Good in MeOH, EtOH, DMSOExcellent in DCM, Toluene, THFPropoxy analog is preferred for reactions requiring strictly anhydrous non-polar solvents.[1]

Reactivity Analysis: The Steric-Electronic Nexus

Electronic Similarity

Both methoxy (-OMe) and propoxy (-OPr) groups are strong Electron Donating Groups (EDG) via resonance (+M) and weak Electron Withdrawing Groups via induction (-I).[1]

  • Hammett Constants:

    
     and 
    
    
    values for both alkoxy groups are nearly identical.
  • Nucleophilicity: The amino group (-NH

    
    ) at position 1 is highly nucleophilic in both cases. N-acylation or reductive amination rates are kinetically indistinguishable  between the two because the alkoxy group is meta to the amine, exerting minimal steric influence on N-functionalization.[1]
    
The Ortho-Effect in Cross-Coupling (Suzuki/Buchwald)

The primary differentiation occurs at the Carbon-Bromine (C-Br) bond.[1]

  • Mechanism: In Pd-catalyzed cross-couplings, the rate-determining step is often the Oxidative Addition of the Ar-Br bond to the Pd(0) species.[1][2]

  • The Propoxy Barrier: The flexible propyl chain has a larger "cone angle" and rotational freedom than the methyl group. This creates a "steric wall" adjacent to the bromine, destabilizing the square-planar Pd(II) intermediate.[1]

  • Operational Consequence:

    • Methoxy: Standard ligands (e.g., PPh

      
      , dppf) often suffice.[1]
      
    • Propoxy: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or BrettPhos ) to facilitate oxidative addition and prevent catalyst decomposition.[1]

Visualizing the Reactivity Logic

ReactivityLogicSubstrate3-Alkoxy-4-bromoaniline ScaffoldSite_NN-Terminus (Pos 1)(Nucleophilic Attack)Substrate->Site_NSite_BrC-Br Terminus (Pos 4)(Electrophilic/Metal Insertion)Substrate->Site_BrMeta_EffectMeta-Alkoxy Effect:Negligible Steric ClashSite_N->Meta_EffectOrtho_EffectOrtho-Alkoxy Effect:High Steric SensitivitySite_Br->Ortho_EffectOutcome_NIdentical Kinetics(Both analogs react similarly)Meta_Effect->Outcome_NOutcome_Br_MeMethoxy:Standard Catalysis (PPh3)Ortho_Effect->Outcome_Br_MeSmall R-GroupOutcome_Br_PrPropoxy:Requires Bulky Ligands (SPhos)to overcome steric wallOrtho_Effect->Outcome_Br_PrLarge R-Group

Figure 1: Decision tree for catalyst selection based on the steric influence of the alkoxy substituent.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-propoxyaniline (O-Alkylation Route)

Rationale: Direct bromination of 3-propoxyaniline can lead to poly-bromination.[1] It is often cleaner to alkylate 4-bromo-3-hydroxyaniline (if available) or 3-hydroxy-4-nitrobenzene followed by reduction.[1]

Methodology (Alkylation of Phenol Precursor):

  • Reagents: 4-Bromo-3-hydroxyaniline (1.0 eq), 1-Bromopropane (1.2 eq), K

    
    CO
    
    
    (2.0 eq), DMF (anhydrous).[1]
  • Setup: Charge a flame-dried flask with the phenol and K

    
    CO
    
    
    in DMF. Stir at RT for 30 min to form the phenoxide.
  • Addition: Add 1-bromopropane dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Note: The propoxy product will have a higher R

      
       than the starting phenol.
      
  • Workup: Dilute with water, extract with EtOAc (3x). The propoxy analog is highly lipophilic and extracts easily. Wash organics with brine to remove DMF.

  • Purification: Silica gel column. Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

Protocol B: Comparative Suzuki Coupling (Stress Test)

Rationale: This protocol validates the steric argument. Using a standard catalyst will likely show lower yields for the propoxy analog, necessitating the "Advanced" condition.[1]

Substrates:

  • A: 4-Bromo-3-methoxyaniline[1][3][4]

  • B: 4-Bromo-3-propoxyaniline[1]

  • Coupling Partner: Phenylboronic acid (1.5 eq)[1]

Condition 1 (Standard): Pd(PPh




Condition 2 (Advanced):


SPhos



Expected Outcome:

Substrate Condition 1 Yield Condition 2 Yield Observation
Methoxy 85-92% >95% Works well under standard conditions.[1]

| Propoxy | 40-60% | 90-95% | Standard ligands fail to efficiently bypass the propoxy tail; SPhos is required for high conversion. |

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: 3-Hydroxy-4-nitrobenzeneStep1Step 1: O-Alkylation(R-Br, K2CO3, DMF)Start->Step1Inter_MeIntermediate A:3-Methoxy-4-nitrobenzeneStep1->Inter_MeMe-IInter_PrIntermediate B:3-Propoxy-4-nitrobenzeneStep1->Inter_PrnPr-BrStep2Step 2: Fe/HCl or H2/PdReductionInter_Me->Step2Inter_Pr->Step2Final_MeProduct A:4-Bromo-3-methoxyaniline(Requires Bromination Step if not pre-brominated)Step2->Final_MeFinal_PrProduct B:4-Bromo-3-propoxyanilineStep2->Final_Pr

Figure 2: Divergent synthesis pathway from a common phenol precursor.[1]

Safety & Handling

  • Sensitizers: Both anilines are potential skin sensitizers and should be handled in a fume hood.

  • Bromine Integrity: Avoid storing in direct light; the C-Br bond can be photolabile over long periods, leading to discoloration (liberation of Br

    
     or radicals).
    
  • Waste: Aqueous waste from the propoxy synthesis (DMF/Water washes) must be treated as halogenated organic waste due to trace alkyl bromide.

References

  • Royal Society of Chemistry. (2014).[5] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link] (Validation of SPhos/XPhos for ortho-substituted aryls).

  • National Institutes of Health (PubChem). 4-Bromo-3-methoxyaniline Compound Summary. Retrieved from [Link].

  • Maksons Fine Chem. 4-Bromo-3-Methoxy Aniline Applications. Retrieved from [Link].

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids. Retrieved from [Link] (Mechanistic insight into ortho-alkoxy chelation and steric effects).

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 4-Bromo-3-propoxyaniline is fundamental to discovery. However, progress cannot come at the expense of safety. This guide provides a detailed operational plan for handling this substituted aromatic amine, grounding every procedural step in the principles of chemical causality and risk mitigation. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and your research.

While specific data for 4-Bromo-3-propoxyaniline is limited, its structure as a substituted bromoaniline allows us to extrapolate necessary precautions from closely related compounds. Aromatic amines as a class are known for their potential toxicity, particularly through dermal absorption.[1] Therefore, this guide adopts a conservative approach, treating the compound with the high degree of caution it warrants.

Hazard Analysis: Understanding the Risk

A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with substituted anilines, the chemical class of 4-Bromo-3-propoxyaniline, are well-documented and form the basis for our handling protocols.

The principal routes of exposure are inhalation, ingestion, and, most critically for this class of compounds, skin contact.[2][3] The aniline structure is readily absorbed through the skin, which can lead to systemic toxicity.[1]

Table 1: Hazard Profile of Substituted Anilines

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4]The amine group and halogen substituents can interfere with biological processes, leading to systemic effects if absorbed into the bloodstream.
Skin Irritation/Corrosion Causes skin irritation upon direct contact.[2][5]The chemical nature of aromatic amines can disrupt the lipid barrier of the skin, leading to inflammation and irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5]Direct contact with the mucous membranes of the eyes can cause significant inflammation and potential damage.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]Chronic exposure can lead to the accumulation of the compound or its metabolites in specific organs, causing long-term damage.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2]The compound's stability and toxicity can disrupt aquatic ecosystems. Disposal must be handled responsibly to prevent environmental release.[6]

Essential Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple compliance; it is a scientifically informed decision to create an impermeable barrier between you and the chemical hazard. Given the high risk of dermal absorption, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Standard nitrile gloves offer protection for incidental contact only.[7] For any task involving direct handling or risk of splash, double-gloving is required. The inner glove should be a standard nitrile glove, while the outer glove should be a material with higher chemical resistance, such as butyl rubber or Viton™ . Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Eye and Face Protection: At a minimum, indirectly vented, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[8] If there is a significant risk of splashing, such as during transfers of larger quantities, a full-face shield must be worn in addition to safety goggles .[9] A face shield alone does not provide adequate eye protection.[9]

  • Body Protection: A full-length laboratory coat with buttoned cuffs is mandatory. All personnel must wear long pants and fully enclosed, chemical-resistant footwear.[7]

  • Respiratory Protection: All handling of 4-Bromo-3-propoxyaniline must be conducted within a properly functioning and certified chemical fume hood .[2] This is the primary engineering control to prevent inhalation exposure. A respirator may be required for cleaning up large spills or in the event of a ventilation failure.[10] In such cases, a full-face respirator with organic vapor/particulate combination cartridges (e.g., P100/OV) would be necessary.

Procedural Guide: A Step-by-Step Operational Plan

This section outlines the complete workflow for handling 4-Bromo-3-propoxyaniline, designed to minimize exposure at every stage.

G Workflow for Safe Handling of 4-Bromo-3-propoxyaniline cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_decon 3. Decontamination & Cleanup cluster_dispose 4. Waste Management prep1 Verify Fume Hood is Operational (Check Airflow Monitor) prep2 Assemble All Materials & Waste Containers (Inside the Hood) prep1->prep2 prep3 Don Full, Inspected PPE (Goggles, Lab Coat, Double Gloves) prep2->prep3 handle1 Conduct All Operations Deep Within Fume Hood prep3->handle1 handle2 Keep Containers Sealed When Not Actively in Use handle1->handle2 handle3 Use Spatulas/Tools to Avoid Contact handle2->handle3 decon1 Decontaminate Surfaces & Glassware (Using appropriate solvent) handle3->decon1 decon2 Doff PPE in Correct Order (Outer Gloves First) decon1->decon2 decon3 Wash Hands Thoroughly with Soap & Water decon2->decon3 dispose1 Segregate & Seal Hazardous Waste decon3->dispose1 dispose2 Label Waste Container with Full Chemical Name and Hazard Symbols dispose1->dispose2 dispose3 Store in Designated Satellite Area dispose2->dispose3

A procedural workflow for minimizing exposure risk.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Confirm the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.

    • Line the work surface inside the hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (glassware, spatulas, stir bars) and a designated, labeled hazardous waste container within the hood.

    • Don all required PPE: lab coat, chemical splash goggles, and double gloves.

  • Handling:

    • Perform all manipulations of 4-Bromo-3-propoxyaniline at least 6 inches (15 cm) inside the fume hood sash.

    • When weighing the solid, do so in a tared container inside the hood. Do not remove the unsealed container from the hood.

    • Keep the primary container tightly sealed when not in use.[2]

    • If transferring the substance, use a spatula or other tools to avoid any chance of skin contact.

  • Decontamination:

    • After the procedure is complete, decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood. Dispose of the absorbent liner in the designated solid waste container.

    • Remove PPE slowly and deliberately to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and goggles, and finally the inner gloves.

    • Immediately wash hands and forearms thoroughly with soap and water.[2][6]

Emergency and Disposal Plans

Spill Management

  • Small Spill (inside fume hood):

    • Ensure you are wearing your full PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[6][11]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials into the waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the area.

    • Only personnel trained in hazardous spill response should perform the cleanup.[7]

First Aid

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Waste Disposal

All waste containing 4-Bromo-3-propoxyaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]

  • Collect all waste in a clearly labeled, sealed container. The label must include the full chemical name and appropriate hazard warnings.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel. Follow all local, regional, and national regulations for hazardous waste disposal.[6]

References

  • 4-Bromoaniline - SAFETY DATA SHEET. (2012). Available at: [Link]

  • Safety Data Sheet: Aminobenzene - Carl ROTH. (n.d.). Available at: [Link]

  • 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299. (n.d.). PubChem. Available at: [Link]

  • Aniline - Standard Operating Procedure. (n.d.). Available at: [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Available at: [Link]

  • Aniline - Standard Operating Procedure. (n.d.). Washington State University. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Aniline. (n.d.). Oxford Lab Fine Chem LLP. Available at: [Link]

  • Personal protective equipment when handling plant protection products. (n.d.). BVL. Available at: [Link]

  • Safety Data Sheet - Frontier-P 720 EC. (2026). BASF. Available at: [Link]

  • Aniline | Medical Management Guidelines. (n.d.). CDC/ATSDR. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (n.d.). PubMed. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Available at: [Link]

  • 4-Bromo-3-nitroaniline | CAS#:53324-38-2. (2025). Chemsrc. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.